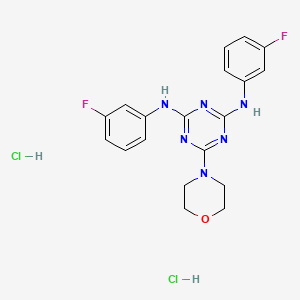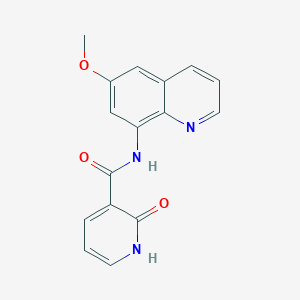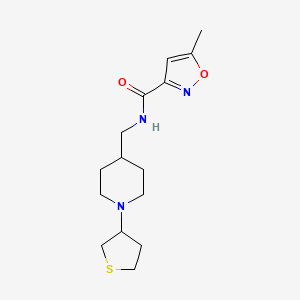
5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H23N3O2S and its molecular weight is 309.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research into similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been conducted to understand their molecular interactions, particularly as antagonists for cannabinoid receptors. These studies have contributed to developing pharmacophore models for CB1 receptor ligands, aiding in the discovery of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships, particularly in pyrazole derivatives, has been pivotal in identifying structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. Such studies are crucial for designing compounds with therapeutic potential, highlighting the importance of specific substituents and functional groups for activity (R. Lan et al., 1999).
Synthesis and Evaluation of Novel Compounds
The synthesis of novel compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products, demonstrates the chemical versatility and potential for discovering new drugs. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-inhibitory activities, offering insights into their therapeutic applications (A. Abu‐Hashem et al., 2020).
Antitumor Agents
Research on antitumor agents, such as the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showcases the potential of specific chemical frameworks for developing broad-spectrum antitumor agents. Such studies contribute to the understanding of the mechanism of action and the synthesis of novel anticancer drugs (M. Stevens et al., 1984).
Chemoselective Chemistry and Insecticidal Activity
The development of compounds with specific chemoselective properties and potential insecticidal activity illustrates the application of chemical synthesis in addressing agricultural challenges. The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent evaluation for insecticidal activity highlights the intersection of chemistry and agriculture (G. Yu et al., 2009).
Safety and Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
While specific future directions for this compound are not available in the search results, it’s worth noting that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that similar compounds, like the one , may also hold potential for future research and development.
properties
IUPAC Name |
5-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-11-8-14(17-20-11)15(19)16-9-12-2-5-18(6-3-12)13-4-7-21-10-13/h8,12-13H,2-7,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOAEYXOLCLFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)
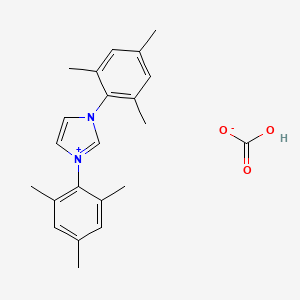
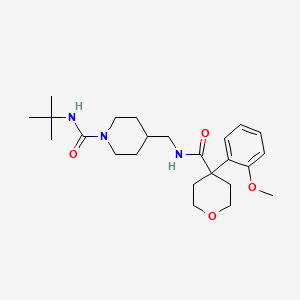
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
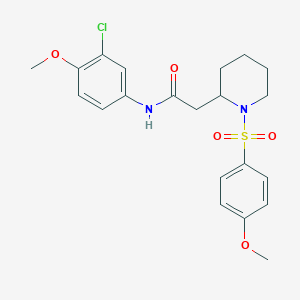
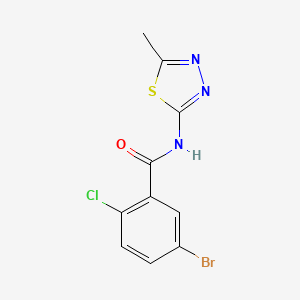
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)
